Cas no 4826-87-3 (Octanoic acid, 2-ethyl-2-[[(1-oxooctyl)oxy]methyl]-1,3-propanediyl ester)

Octanoic acid, 2-ethyl-2-[[(1-oxooctyl)oxy]methyl]-1,3-propanediyl ester structure
4826-87-3 structure
Product Name:Octanoic acid, 2-ethyl-2-[[(1-oxooctyl)oxy]methyl]-1,3-propanediyl ester
CAS No:4826-87-3
MF:C30H56O6
MW:512.762050628662
CID:324071
PubChem ID:78541
Update Time:2025-04-19

Octanoic acid, 2-ethyl-2-[[(1-oxooctyl)oxy]methyl]-1,3-propanediyl ester Chemical and Physical Properties

Names and Identifiers

    • Octanoic acid, 2-ethyl-2-[[(1-oxooctyl)oxy]methyl]-1,3-propanediyl ester
    • 2,2-Bis[(octanoyloxy)methyl]butyl octanoate
    • 2-ETHYL-2-[[(1-OXOOCTYL)OXY]METHYL]-1,3-PROPANEDIYL DIOCTANOATE
    • Trimethylolpropane caprylate
    • Trimethylolpropane tricaprylate
    • UNII-12SZ34PNBO
    • 2,2-bis(octanoyloxymethyl)butyl octanoate
    • 2-Ethyl-2-(((oxo-2-ethylhexyl)oxy)methyl)-1,3-propanediyl 2-ethylhexanoate
    • NS00014183
    • Octanoic acid, 1,1'-(2-ethyl-2-(((1-oxooctyl)oxy)methyl)-1,3-propanediyl) ester
    • Trimethylolpropane trioctanoate
    • Q27251439
    • 1,1,1-TRIMETHYLOLPROPANE TRICAPRYLATE
    • Octanoic acid, 2-ethyl-2-(((1-oxooctyl)oxy)methyl)-1,3-propanediyl ester
    • Octanoic acid, triester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol
    • 12SZ34PNBO
    • 2-Ethyl-2-(((1-oxooctyl)oxy)methyl)-1,3-propanediyl dioctanoate
    • EINECS 225-404-6
    • 4826-87-3
    • 2-Ethylhexanoic acid, 2-ethyl-2-(((1-oxo-2-ethylhexyl)oxy)methyl)-1,3-propanediyl ester
    • SCHEMBL526334
    • TRIMETHYLOPROPANE TRIOCTANOATE
    • 1,3-PROPANEDIOL, 2-ETHYL-2-(HYDROXYMETHYL)-, TRIOCTANOATE
    • DTXSID201014644
    • Inchi: 1S/C30H56O6/c1-5-9-12-15-18-21-27(31)34-24-30(8-4,25-35-28(32)22-19-16-13-10-6-2)26-36-29(33)23-20-17-14-11-7-3/h5-26H2,1-4H3
    • InChI Key: HFWHTGSLDKKCMD-UHFFFAOYSA-N
    • SMILES: O(C(CCCCCCC)=O)CC(COC(CCCCCCC)=O)(COC(CCCCCCC)=O)CC

Computed Properties

  • Exact Mass: 512.40768950g/mol
  • Monoisotopic Mass: 512.40768950g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 28
  • Complexity: 486
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 9.9
  • Topological Polar Surface Area: 78.9Ų
Recommended suppliers
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd